molecular formula C26H21N5 B11567445 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B11567445
M. Wt: 403.5 g/mol
InChI Key: IZVDCUOUIWTAAM-UHFFFAOYSA-N
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Description

5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring fused with a quinazoline moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions to form the desired pyrazoloquinazoline structure . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, scaling up the synthesis would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability or reactivity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups, tailoring the compound for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s functionality.

Scientific Research Applications

5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential cytotoxic properties are being explored for developing new anticancer agents.

    Industry: The compound’s unique properties may find applications in materials science and the development of novel functional materials.

Mechanism of Action

The mechanism by which 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its cytotoxic activity may be attributed to its ability to interfere with cellular DNA replication or protein synthesis, leading to cell death. Molecular modeling studies suggest that the compound can bind to active sites of enzymes or receptors, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

    Quinazoline derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline moiety and have comparable mechanisms of action.

Uniqueness

What sets 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline apart is its fused ring structure, combining the properties of both pyrazole and quinazoline. This unique structure enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H21N5

Molecular Weight

403.5 g/mol

IUPAC Name

5-(1,3-diphenylpyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C26H21N5/c1-18-16-24-21-14-8-9-15-23(21)27-26(31(24)28-18)22-17-30(20-12-6-3-7-13-20)29-25(22)19-10-4-2-5-11-19/h2-17,26-27H,1H3

InChI Key

IZVDCUOUIWTAAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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